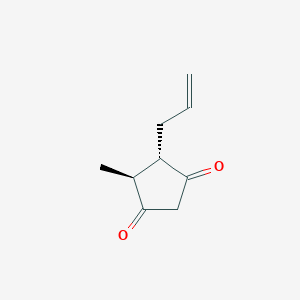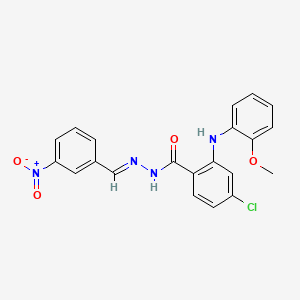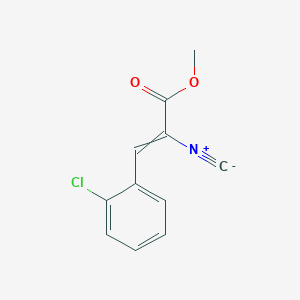![molecular formula C6H6Cl8O B14445665 1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane CAS No. 73637-23-7](/img/structure/B14445665.png)
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane is a chlorinated hydrocarbon compound. It is a colorless liquid with a sweet, chloroform-like odor. This compound is used in various industrial applications, including as a solvent and in the production of wood stains and varnishes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane can be synthesized through a two-step addition reaction of acetylene with chlorine, which primarily produces 1,1,2,2-tetrachloroethane. The reaction steps are as follows :
-
Step 1: : Acetylene reacts with chlorine to form dichloroethene. [ \text{C}_2\text{H}_2 + \text{Cl}_2 \rightarrow \text{C}_2\text{H}_2\text{Cl}_2 ]
-
Step 2: : Dichloroethene reacts with chlorine to form tetrachloroethane. [ \text{C}_2\text{H}_2\text{Cl}_2 + \text{Cl}_2 \rightarrow \text{C}_2\text{H}_2\text{Cl}_4 ]
Alternatively, it can be obtained directly by chlorination of 1,1,2-trichloroethane : [ \text{CHCl}_2\text{CH}_2\text{Cl} + \text{Cl}_2 \rightarrow \text{CCl}_3\text{CH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves the direct chlorination of ethylene or ethane, utilizing catalytic processes to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of less chlorinated hydrocarbons.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium iodide (NaI) in acetone are used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated alcohols and acids, while reduction can yield less chlorinated hydrocarbons.
Scientific Research Applications
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane has several scientific research applications:
Chemistry: Used as a solvent in various chemical reactions and processes.
Medicine: Investigated for its potential use in pharmaceuticals and as a model compound for studying chlorinated hydrocarbons.
Industry: Utilized in the production of wood stains, varnishes, and other industrial products.
Mechanism of Action
The mechanism of action of 1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane involves its interaction with cellular components. It is absorbed through passive diffusion and distributed throughout the body. It can induce genetic recombination and aneuploidy in certain organisms . The molecular targets and pathways involved include DNA and cellular enzymes that mediate these genetic changes.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrachloroethane: A similar chlorinated hydrocarbon with different physical and chemical properties.
1,1,1,2-Tetrachloroethane: An isomer with distinct industrial applications.
Tetrachloro-1,1-difluoroethane: A compound with similar chlorination but additional fluorine atoms.
Uniqueness
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane is unique due to its specific structure, which imparts distinct chemical reactivity and industrial applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its versatility.
Properties
CAS No. |
73637-23-7 |
|---|---|
Molecular Formula |
C6H6Cl8O |
Molecular Weight |
377.7 g/mol |
IUPAC Name |
1,1,1,2-tetrachloro-2-(1,1,1,2-tetrachloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H6Cl8O/c1-3(7,5(9,10)11)15-4(2,8)6(12,13)14/h1-2H3 |
InChI Key |
CFRWGANNSOAINS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(Cl)(Cl)Cl)(OC(C)(C(Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
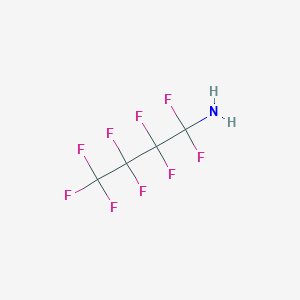
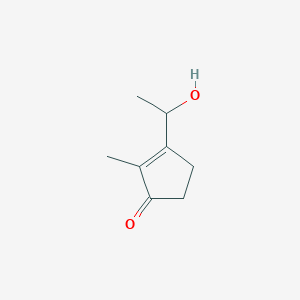

![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
phosphane](/img/structure/B14445631.png)
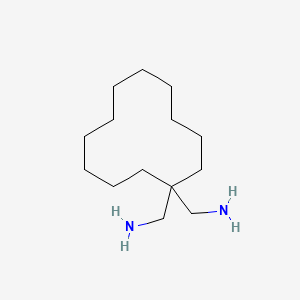
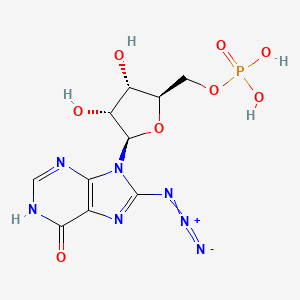
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
